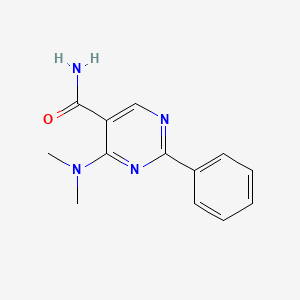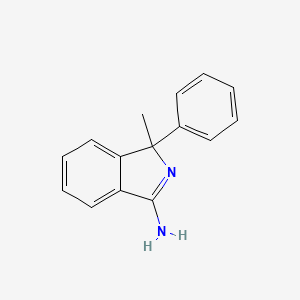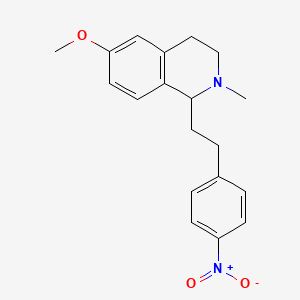
5-Methyl-1,4-dihydropyrazine-2,3-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,4-dihydropyrazine-2,3-dithione is an organic compound with the molecular formula C5H6N2S2 It is a derivative of pyrazine, characterized by the presence of two sulfur atoms and a methyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,4-dihydropyrazine-2,3-dithione typically involves the reaction of 2,3-dichloropyrazine with sodium sulfide in the presence of a suitable solvent. The reaction conditions often include heating the mixture to facilitate the substitution of chlorine atoms with sulfur atoms, resulting in the formation of the dithione compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,4-dihydropyrazine-2,3-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the dithione group to thiol groups.
Substitution: The methyl group and sulfur atoms can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted pyrazine derivatives.
Scientific Research Applications
5-Methyl-1,4-dihydropyrazine-2,3-dithione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1,4-dihydropyrazine-2,3-dithione involves its interaction with various molecular targets and pathways. The compound’s dithione group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: Known for its use in calcium channel blockers.
2,3-Dimercaptopyrazine: Similar structure but with different functional groups.
5-Phenyl-1,4-dihydropyrazine-2,3-dione: Another pyrazine derivative with distinct properties.
Uniqueness
5-Methyl-1,4-dihydropyrazine-2,3-dithione is unique due to its specific combination of sulfur atoms and a methyl group on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
87256-74-4 |
|---|---|
Molecular Formula |
C5H6N2S2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
5-methyl-1,4-dihydropyrazine-2,3-dithione |
InChI |
InChI=1S/C5H6N2S2/c1-3-2-6-4(8)5(9)7-3/h2H,1H3,(H,6,8)(H,7,9) |
InChI Key |
RHKIIBWXBRKZSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=S)C(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)

![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)



